molecular formula C12H33PSi3 B096055 Tris((trimethylsilylmethyl))phosphine CAS No. 18077-42-4

Tris((trimethylsilylmethyl))phosphine

Cat. No. B096055
CAS RN: 18077-42-4
M. Wt: 292.62 g/mol
InChI Key: KXTJYOAWQBBWAQ-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl)phosphine is an organophosphorus compound with the formula P(SiMe3)3 (Me = methyl). It is a colorless liquid that ignites in air and hydrolyzes readily . It is used as an intermediate in organic synthesis .


Synthesis Analysis

Tris(trimethylsilyl)phosphine is prepared by treating trimethylsilyl chloride, white phosphorus, and sodium-potassium alloy . The reaction is as follows: 1/4 P4 + 3 Me3SiCl + 3 K → P(SiMe3)3 + 3 KCl .


Chemical Reactions Analysis

The compound hydrolyzes to give phosphine: P(SiMe3)3 + 3 H2O → PH3 + 3 HOSiMe3 . Treatment of certain acyl chlorides with tris(trimethylsilyl)phosphine gives phosphaalkynes, one example being tert-butylphosphaacetylene . Reaction with potassium tert-butoxide cleaves one P-Si bond, giving the phosphide salt .


Physical And Chemical Properties Analysis

Tris(trimethylsilyl)phosphine has a molar mass of 250.544 g·mol−1. It is a colorless liquid with a density of 0.863 g/cm3. It has a melting point of 24 °C and a boiling point of 243–244 °C . It is insoluble in water .

Scientific Research Applications

  • Popova et al. (1999) reported that Tris(trimethylsilyl)phosphine is a key reagent in the synthesis of one- and two-coordinated phosphorus compounds. Its interaction with bis(catechol)chlorophosphome has been studied, showing its potential in forming phosphomes with PIII-PV bonds and other stable phosphorus compounds (Popova et al., 1999).

  • Becker et al. (2007) described Tris(trimethylsilyl)phosphine and its derivative, lithium bis(trimethylsilyl)phosphide·2tetrahydrofuran, as useful reagents for preparing compounds with single or multiple element phosphorus bonds. These compounds react readily with various element halides, carboxylic acid chlorides, and esters, highlighting their versatility in organic synthesis (Becker et al., 2007).

  • Cline et al. (2004) explored the reactivity and membrane permeability of water-soluble phosphines, including Tris(2-carboxyethyl)phosphine, as reductants of peptide and protein disulfide bonds. This study provides insights into the role of carboxylate anions in reduction mechanisms and suggests the potential for phosphine analogues in biological systems (Cline et al., 2004).

  • Prishchenko et al. (2010) investigated the 1-heteroalkylation of Tris(trimethylsilyl)phosphine, proposing convenient methods for the synthesis of various tris-substituted phosphines. This research highlights its application in synthesizing tris(dialkylaminomethyl)phosphines, tris(alkoxymethyl)phosphines, and other related compounds (Prishchenko et al., 2010).

  • Hsieh and Wilkinson (1973) discussed the reaction of Tris(trimethylsilylmethyl)phosphine with iron, cobalt, and nickel carbonyls to form a series of new complexes. These findings are significant for understanding the coordination chemistry involving phosphines (Hsieh & Wilkinson, 1973).

Mechanism of Action

Tris(trimethylsilyl)phosphine is a reagent in the preparation of metal phosphido clusters by reaction with metal halides or carboxylates. In such reactions, the silyl halide or silyl carboxylate is liberated as illustrated in this idealized reaction: P(SiMe3)3 + 3 CuCl → Cu3P + 3 ClSiMe3 .

Safety and Hazards

Tris(trimethylsilyl)phosphine is sensitive to air and moisture . It spontaneously ignites in air, thus it is handled using air-free techniques . It is classified as a poison and is inflammable . It can cause skin irritation and serious eye irritation .

properties

IUPAC Name

tris(trimethylsilylmethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H33PSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTJYOAWQBBWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CP(C[Si](C)(C)C)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H33PSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171013
Record name Tris((trimethylsilylmethyl))phosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris((trimethylsilylmethyl))phosphine

CAS RN

18077-42-4
Record name Tris[(trimethylsilyl)methyl]phosphine
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Record name Tris((trimethylsilylmethyl))phosphine
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Record name Tris((trimethylsilylmethyl))phosphine
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Record name Tris[(trimethylsilylmethyl)]phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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